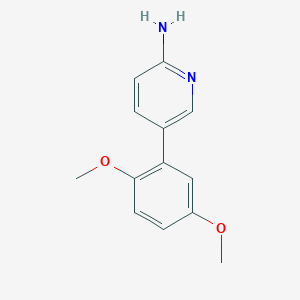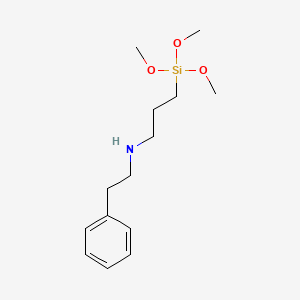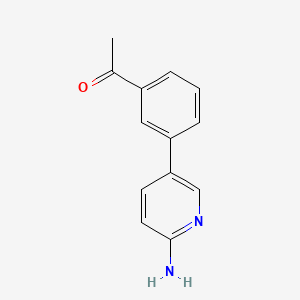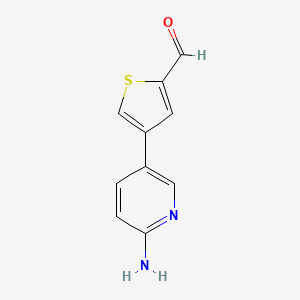
5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% (5-APT-2C) is an organosulfur compound with a pyridine ring and a thiophene ring attached to a carbaldehyde group. It has a wide range of applications in both scientific research and laboratory experiments. 5-APT-2C is used as a reagent in organic synthesis for the preparation of various compounds, such as pharmaceuticals, dyes, and agrochemicals. It also has potential applications in medicinal chemistry, materials science, and other areas.
Mecanismo De Acción
The mechanism of action of 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% is not well understood. However, it is thought to act as a nucleophile in organic synthesis reactions. It is believed to form a covalent bond with the electrophile, which can then be used to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% are not well understood. However, it is believed to have low toxicity and is not expected to pose a significant risk to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% for laboratory experiments is its high purity. This makes it suitable for use in a variety of organic synthesis reactions. However, it is important to note that 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% is a flammable compound and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research into 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95%. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, materials science, and other areas. Additionally, research into the development of improved synthesis methods for 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% could lead to more efficient production of the compound. Finally, further research into the use of 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% as a reagent in organic synthesis reactions could lead to the development of novel compounds with potential applications in medicine, materials science, and other fields.
Métodos De Síntesis
5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% can be synthesized by a three-step process. First, 6-amino-3-pyridinethiol is reacted with ethyl chloroformate in the presence of a base to form 6-amino-3-pyridinethiol-2-carbaldehyde ethyl ester. This intermediate is then hydrolyzed to obtain the desired 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95%. Finally, the compound is purified by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% has been used as a reagent in a variety of scientific research applications. For example, it has been used as a starting material for the synthesis of novel heterocyclic compounds for use in medicinal chemistry. It has also been used to prepare polymeric materials for use in materials science. Furthermore, 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% has been used to synthesize a range of dyes for use in analytical chemistry.
Propiedades
IUPAC Name |
5-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c11-10-4-1-7(5-12-10)9-3-2-8(6-13)14-9/h1-6H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGPVXSITGBSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=C(S2)C=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329910.png)

![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)